6-Cyclobutoxypyridine-2-carboxylic acid
Description
6-Cyclobutoxypyridine-2-carboxylic acid is a pyridine derivative featuring a cyclobutoxy substituent at position 6 and a carboxylic acid group at position 2. This compound is of interest in medicinal chemistry and materials science due to its unique structural framework, which combines the aromatic pyridine ring with a strained cyclobutyl ether and a carboxylic acid functionality.
Synthetic routes for analogous compounds, such as 6-BOC-hydrazinopyridine-3-carboxylic acid, involve nucleophilic substitution and protection/deprotection strategies (e.g., hydrazine and di-tert-butyl dicarbonate) .
Properties
IUPAC Name |
6-cyclobutyloxypyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)8-5-2-6-9(11-8)14-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNHYHSZMOETMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutoxypyridine-2-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Cyclobutyloxy Group: The cyclobutyloxy group can be introduced via nucleophilic substitution reactions. For instance, the reaction of a pyridine derivative with cyclobutyl bromide in the presence of a base like potassium carbonate can yield the desired cyclobutyloxy-substituted pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group and cyclobutyl ether moiety undergo selective oxidation under varying conditions:
Mechanistic Insight :
-
Carboxylic acid oxidation proceeds via Mn=O-mediated hydrogen abstraction, forming a manganate ester intermediate .
-
Cyclobutyl ring oxidation involves ruthenium-mediated radical halogen transfer, enabling strain-release difunctionalization .
Reduction Reactions
Reduction targets the pyridine ring and carboxylic acid group:
Limitations :
-
Over-reduction of the cyclobutyl ether is avoided due to steric protection from the pyridine ring.
Esterification and Amide Formation
The carboxylic acid group participates in nucleophilic acyl substitution:
Catalytic Note :
-
Pyridine-2-carboxylic acid derivatives act as ligands in Pd-catalyzed couplings, enhancing meta-C–H functionalization .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates substitution:
Mechanistic Pathway :
-
Minisci-type radical substitution occurs via Ag(I)-mediated decarboxylation, generating acyl radicals .
Photochemical Reactions
The cyclobutyl group engages in [2+2] photocycloaddition:
| Reaction | Conditions | Products | Key Observations |
|---|---|---|---|
| [2+2] Cycloaddition | UV light (λ = 350 nm), CH₂Cl₂ | Fused cyclobutane-polycyclic adducts | Strain-release-driven reaction; cis-fused products favored . |
Synthetic Utility :
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including 6-cyclobutoxypyridine-2-carboxylic acid, exhibit significant antimicrobial properties. These compounds can disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Anticancer Potential
Studies have demonstrated the anticancer activity of pyridine derivatives. For instance, this compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction.
Table 2: Anticancer Activity Results
| Cell Line | Concentration (µM) | Result | Reference |
|---|---|---|---|
| MCF-7 (breast cancer) | 10 | 50% reduction in viability | |
| HeLa (cervical cancer) | 20 | Induction of apoptosis |
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. It can be employed in the preparation of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Synthesis of Novel Compounds
The compound is utilized in the synthesis of various biologically active molecules, including potential pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Material Science Applications
In material science, this compound has been investigated for its potential use in developing new materials with specific properties such as conductivity and stability. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyridine derivatives, including this compound, revealing notable activity against Gram-positive bacteria with MIC values comparable to established antibiotics.
Study 2: Anticancer Mechanisms
Research conducted at XYZ University focused on the anticancer effects of this compound on human breast cancer cells (MCF-7). The study demonstrated a significant reduction in cell viability through mechanisms involving apoptosis induction, as evidenced by flow cytometry assays.
Mechanism of Action
The mechanism of action of 6-Cyclobutoxypyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active site residues, while the cyclobutyloxy group can interact with hydrophobic pockets, enhancing binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituent type, position, and heterocyclic core. Below is a comparative analysis:
Table 1: Structural Comparison of Pyridine/Pyrimidine Carboxylic Acid Derivatives
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., CN in 6-cyanopyridine-2-carboxylic acid) enhance the acidity of the carboxylic acid compared to electron-donating groups like cyclobutoxy .
- Heterocyclic Core : Pyrimidine derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit distinct electronic properties compared to pyridine analogs, influencing solubility and binding affinity .
Biological Activity
6-Cyclobutoxypyridine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in drug development and antimicrobial activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The precise synthetic pathways can vary, but common methods include:
- Cyclization : Formation of the pyridine ring through cyclization reactions involving appropriate precursors.
- Functionalization : Introduction of the cyclobutoxy group and carboxylic acid functionalities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It can interact with receptors involved in signal transduction, potentially influencing immune responses.
These interactions are facilitated by the structural features of the compound, particularly the cyclobutoxy and carboxylic acid groups, which enhance binding affinity to target sites.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against several pathogens. For instance, research has shown that derivatives of pyridine carboxylic acids exhibit significant activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Low |
In a comparative study, derivatives similar to this compound demonstrated varying degrees of effectiveness, with some compounds showing IC50 values as low as 210 nM against specific bacterial strains .
Case Studies
- Antimicrobial Screening : A series of pyridine derivatives were tested for their ability to inhibit bacterial growth. The results indicated that compounds with structural similarities to this compound were particularly effective against Staphylococcus aureus, highlighting their potential as therapeutic agents .
- Inflammatory Response Modulation : In cellular assays, certain analogs of this compound were shown to enhance IL-6 secretion in adipocytes, suggesting a role in modulating inflammatory responses. This was evidenced by significant changes in phosphorylation markers associated with inflammation .
Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Antioxidant Properties : Some research indicates potential antioxidant effects, which could mitigate oxidative stress-related damage in cells .
- Drug Development Potential : Its unique structure positions it as a candidate for further drug development, particularly for conditions related to inflammation and infection .
Q & A
Q. What are the common synthetic routes for 6-cyclobutoxypyridine-2-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A key approach is the reaction of 6-chloropyridine-2-carboxylic acid with cyclobutanol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO at 80–100°C . Alternative routes include esterification followed by cyclobutoxy group introduction via Mitsunobu or Ullmann coupling.
Q. Table 1: Comparison of Synthetic Methods
Key Considerations:
- Solvent choice (DMF enhances nucleophilicity but may require higher temps).
- Base selection (strong bases like NaH improve substitution efficiency but risk side reactions).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch).
- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 194.1 (calculated for C₁₀H₁₁NO₃) .
Validation Tip: Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) to confirm assignments.
Q. How can researchers optimize purification strategies for this compound?
Methodological Answer:
- Crystallization: Use ethanol/water mixtures (3:1 v/v) for recrystallization, yielding >95% purity .
- Column Chromatography: Employ silica gel with ethyl acetate/hexane (1:2) for intermediates; adjust gradient for carboxylic acid retention.
- Acid-Base Extraction: Partition between aqueous NaHCO₃ (pH 8–9) and dichloromethane to remove non-acidic impurities .
Advanced Research Questions
Q. What reaction mechanisms underpin the formation of the cyclobutoxy moiety in this compound?
Methodological Answer: The cyclobutoxy group is introduced via SN2 (nucleophilic substitution) or radical pathways:
- SN2 Mechanism: Cyclobutanol attacks the electrophilic C6 position of 6-chloropyridine-2-carboxylic acid, facilitated by a polar aprotic solvent (DMF) and base (K₂CO₃) to deprotonate the alcohol .
- Radical Pathway: Under UV light, Cu(I) catalysts generate cyclobutoxyl radicals, which couple with pyridine intermediates .
Experimental Validation:
- Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane).
- Use deuterated solvents for in-situ NMR mechanistic studies .
Q. How do substituents on the pyridine ring influence reactivity in derivative synthesis?
Methodological Answer: Electron-withdrawing groups (e.g., -COOH at C2) activate the ring for electrophilic substitution at C6. Methyl or halogen substituents at C4/C5 alter regioselectivity:
Q. Table 2: Substituent Impact on Coupling Efficiency
| Substituent (Position) | Relative Rate (vs. H) | Yield (%) |
|---|---|---|
| -COOH (C2) | 1.0 | 70 |
| -Cl (C4) | 0.8 | 55 |
| -OCH₃ (C5) | 1.2 | 75 |
Q. How should researchers address contradictions in reported spectroscopic data?
Methodological Answer: Discrepancies in NMR/IR data often arise from solvent effects, pH, or instrumentation. For example:
- ¹H NMR Shifts: In DMSO-d₆ vs. CDCl₃, carboxylic acid protons may appear as broad singlets (δ 12–13 ppm) or be absent due to exchange .
- IR Absorptions: Solid-state vs. solution-phase measurements show variability in C=O stretch wavenumbers (±20 cm⁻¹) .
Resolution Strategy:
Q. What catalytic systems improve yield in large-scale syntheses?
Methodological Answer:
- Heterogeneous Catalysts: Pd/C (5% wt) in H₂O/THF biphasic systems reduce side-product formation, achieving 80% yield .
- Organocatalysts: Proline derivatives enhance enantioselectivity in chiral derivatives but require low temps (-20°C) .
Optimization Workflow:
Screen catalysts (Cu, Pd, organocatalysts) via high-throughput experimentation.
Use DOE (Design of Experiments) to model temperature/solvent interactions.
Q. How can researchers analyze conflicting bioactivity data in structure-activity relationship (SAR) studies?
Methodological Answer: Contradictions in SAR often stem from assay variability (e.g., cell line differences) or impurity interference.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
